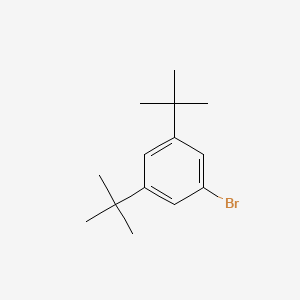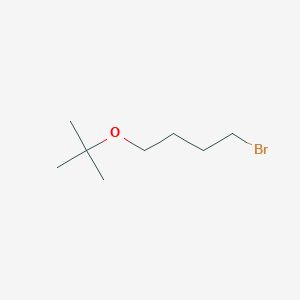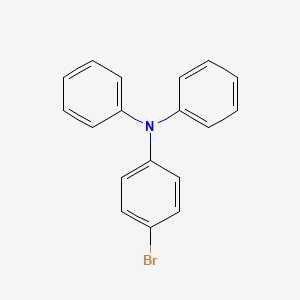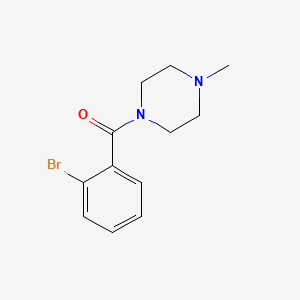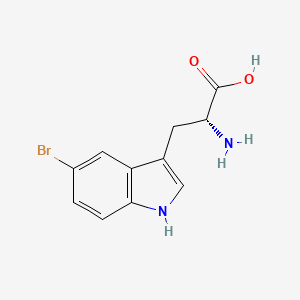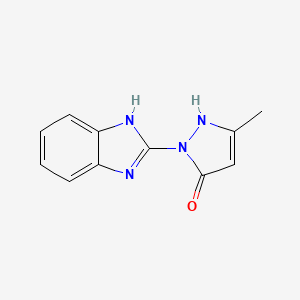
1-(1H-benzimidazol-2-yl)-3-méthyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, also known as 1-benzimidazol-2-yl-3-methyl-5-pyrazolone, is a heterocyclic compound that has been widely studied in recent years due to its potential pharmacological applications. This compound has been found to have a variety of biological effects, including anti-inflammatory, anti-bacterial, and anti-cancer activities. The synthesis of 1-benzimidazol-2-yl-3-methyl-5-pyrazolone has been studied and developed over the years, and several methods have been reported. We will also discuss the advantages and limitations for lab experiments, and list possible future directions for further research.
Applications De Recherche Scientifique
Synthèse d'autres composés
Les dérivés du benzimidazole sont souvent utilisés comme intermédiaires dans la synthèse d'autres composés complexes . Par exemple, la 1,3-dihydro-2H-1,3-benzimidazole-2-thione a été mise à réagir avec le 4-fluorobenzaldéhyde pour obtenir le 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldéhyde .
Propriétés antivirales
Certains dérivés du benzimidazole ont montré des activités antivirales. Ils pourraient potentiellement être utilisés dans le traitement de diverses maladies virales.
Propriétés anticancéreuses
Les dérivés du benzimidazole ont également été étudiés pour leurs propriétés anticancéreuses. Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer.
Propriétés antibactériennes
Les dérivés du benzimidazole ont montré des activités antibactériennes. Cela en fait des candidats potentiels pour le développement de nouveaux antibiotiques.
Traitement de la maladie d'Alzheimer
Analyse de la structure cristalline aux rayons X
Les dérivés du benzimidazole sont souvent utilisés dans l'analyse de la structure cristalline aux rayons X . Cela aide à déterminer les positions atomiques relatives dans une structure moléculaire .
Mécanisme D'action
Target of Action
The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .
Pharmacokinetics
It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .
Action Environment
The action, efficacy, and stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Orientations Futures
The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .
Analyse Biochimique
Biochemical Properties
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol induces apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and mitochondrial dysfunction . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of metabolites, affecting cellular energy production and redox balance . Additionally, this compound can be metabolized into various derivatives, which may have different biological activities and effects.
Transport and Distribution
The transport and distribution of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is crucial for its activity and function. This compound is primarily localized in the mitochondria and the nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNULSELUJDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
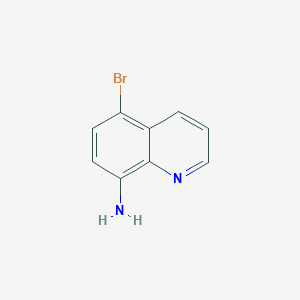

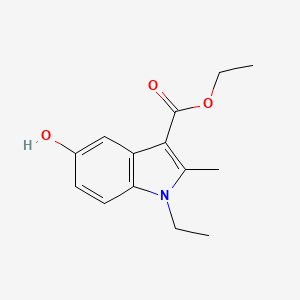
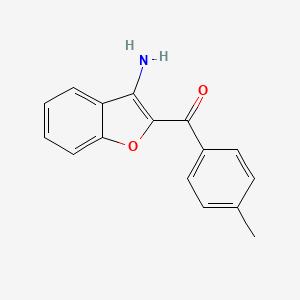
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
